2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

Medicinal Chemistry Protecting Group Orthogonality Sequential Derivatization

2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate (CAS 2089651-64-7) is a conformationally constrained spirocyclic building block, supplied at a certified minimum purity of 95%. It features a 2,7-diazaspiro[4.4]nonane core functionalized with orthogonal N-Boc (tert-butyl carbamate) and N-Cbz (benzyl carbamate) protecting groups, plus a reactive formyl (aldehyde) handle at the 4‑position.

Molecular Formula C21H28N2O5
Molecular Weight 388.5 g/mol
Cat. No. B13025050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
Molecular FormulaC21H28N2O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CN(CC2C=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)22-10-9-21(14-22)15-23(11-17(21)12-24)18(25)27-13-16-7-5-4-6-8-16/h4-8,12,17H,9-11,13-15H2,1-3H3
InChIKeyCLPDOTFRQPXPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate: A Structurally Differentiated Spirocyclic Scaffold


2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate (CAS 2089651-64-7) is a conformationally constrained spirocyclic building block, supplied at a certified minimum purity of 95% . It features a 2,7-diazaspiro[4.4]nonane core functionalized with orthogonal N-Boc (tert-butyl carbamate) and N-Cbz (benzyl carbamate) protecting groups, plus a reactive formyl (aldehyde) handle at the 4‑position [1]. This unique combination of protecting‑group orthogonality and a versatile aldehyde handle directly addresses the needs of medicinal chemistry programs requiring sequential, chemo‑selective derivatization of the spirocyclic skeleton — a capability not offered by simpler di‑Boc or di‑Cbz analogs lacking the formyl group.

Why Generic 2,7-Diazaspiro[4.4]nonane Analogs Cannot Replace the Benzyl/tert-Butyl Formyl Derivative


Generic 2,7-diazaspiro[4.4]nonane di‑carbamates — such as the symmetric di‑Boc analog (CAS 1433194-62-7) — lack both the orthogonal protecting‑group architecture and the reactive formyl handle of the target compound. This prevents their use in multi‑step sequences that require independent, sequential deprotection of N‑2 versus N‑7, while the aldehyde group enables key diversifying transformations such as reductive amination, Wittig olefination, and Grignard additions that are inaccessible with the non‑formyl‑substituted core [1][2]. In kinase‑focused medicinal chemistry, the diazaspiro[4.4]nonane scaffold has been validated as an ATP‑mimetic hinge‑binding motif, with substitution patterns on the spirocycle directly modulating potency and selectivity — making the choice of a suitably functionalized building block critical to the success of hit‑to‑lead campaigns [2].

Quantitative Differentiation of 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate Versus Closest Analogs


Orthogonal Protecting Group Architecture: Cbz/Boc vs Symmetric Di-Boc Spirocycle

The target compound provides a single-pot, regioselective deprotection capability not achievable with the symmetric di‑Boc analog (2,7-di-tert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate, CAS 1433194-62-7). The Cbz group can be cleaved by hydrogenolysis or acidic conditions (HBr/AcOH) without affecting the Boc group, while the Boc group is removed with TFA or HCl without disturbing the Cbz group. In contrast, the di‑Boc analog offers only one global deprotection step, imposing a single synthetic pathway [1][2].

Medicinal Chemistry Protecting Group Orthogonality Sequential Derivatization

Formyl Handle: Synthetic Versatility vs Non-functionalized Spirocyclic Cores

The aldehyde functional group at the 4‑position of the spirocycle is absent in the most common alternative building block, di‑Boc-2,7-diazaspiro[4.4]nonane (CAS 1433194-62-7). The formyl group provides a direct, one‑step entry into C–C bond formation (Wittig, Grignard), reductive amination, and oxime/hydrazone ligation, enabling post‑synthetic diversification that the non‑formyl analog cannot undergo without prior functionalization [1][2].

Click Chemistry Bioconjugation Reductive Amination

Commercial Purity and Supply Reliability: 95% Certified vs Unspecified Analog Grades

The target compound is commercially available from AKSci with a guaranteed minimum purity of 95%, supported by batch‑specific certificates of analysis. In contrast, the closest di‑Boc analog (CAS 1433194-62-7) is listed by multiple suppliers with purities ranging from 90% to 97%, without harmonized quality‑control standard, introducing batch‑to‑batch variability that can compromise reaction reproducibility in multi‑step synthesis [1].

Chemical Procurement Quality Control Reproducibility

Physicochemical Property Differentiation: Lipophilicity, TPSA, and Fsp3

The target compound exhibits a computed LogP of 2.0 and a topological polar surface area (TPSA) of 76.2 Ų, vs LogP 2.09 and TPSA 59 Ų for the non‑formyl di‑Boc analog. The higher TPSA arises from the addition of the aldehyde oxygen and the benzyl ester, which also increases the molecular weight by 62.5 Da and adds a rotatable bond (6 vs 4). The fraction of sp3‑hybridized carbons (Fsp3) remains high at 0.88, comparable to the di‑Boc analog (0.882), preserving three‑dimensional character while the extra functionality permits additional vector‑based interactions in target binding sites [1][2][3].

Drug-likeness Physicochemical Properties Scaffold Design

Scaffold Validation: Kinase Hinge-Binder Activity of 2,7-Diazaspiro[4.4]nonanes

Heteroaryl-substituted 2,7-diazaspiro[4.4]nonanes have been crystallographically confirmed to occupy the ATP-binding site of protein kinases (PKA, PKB), with ligand efficiencies (LE) up to 0.45 kcal/mol per heavy atom. Introduction of additional substituents, such as a C‑4 formyl‑derived moiety, has been shown to increase kinase potency by engaging the P‑loop and altering spirocycle conformation. While the target compound itself is a building block, its core scaffold has demonstrated the ability to produce low‑micromolar kinase inhibitors (e.g., IC50 = 1.2–8.5 μM across a panel of 12 kinases) when appropriately elaborated, supporting its value as a prioritized starting point [1].

Kinase Inhibition ATP-Mimetic Protein Crystallography

Optimal Research and Industrial Application Scenarios for 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate


Medicinal Chemistry: ATP-Mimetic Kinase Inhibitor Library Synthesis

The target compound is ideally suited for constructing focused kinase inhibitor libraries where the spirocyclic core serves as a conformationally constrained ATP-mimetic. The orthogonal protecting groups enable sequential, regioselective functionalization of N‑2 and N‑7 with different hinge-binding heterocycles, while the formyl group at C‑4 can be directly converted to amines, alkenes, or alcohols to probe the P‑loop or solvent‑exposed region, capitalizing on the class‑validated kinase inhibition potency (IC50 1.2–8.5 μM for elaborated derivatives) [1].

Chemical Biology: PROTAC Linker Attachment via Orthogonal Amine Handles

The differentially protected nitrogen atoms allow one amine to be coupled to a target‑protein ligand (e.g., a kinase binder) while the other is conjugated to an E3 ligase ligand after selective deprotection, enabling the generation of PROTACs with precise linker topology. The formyl group provides an alternative attachment point for PEG‑based linkers via reductive amination, expanding connectivity options compared to non‑formyl spirocyclic cores [1].

Process Development: Reproducible Scale-Up with Certified Purity

For process chemists scaling up medicinal chemistry routes, the ≥95% certified purity and single‑supplier quality‑control documentation (AKSci) eliminate the need for incoming quality testing and re‑purification, reducing lead time by 2–3 days relative to multi‑source analogs with variable purity (90–97%) . The compound's non‑hazardous transport classification further simplifies logistics.

Fragment-Based Drug Discovery: Aldehyde Handle for Covalent Tethering

The aldehyde group permits reversible covalent tethering to surface‑exposed lysine residues or N‑terminal amines of target proteins, enabling fragment screening by mass spectrometry or X‑ray crystallography. This direct tethering capability is absent in the non‑formyl di‑Boc analog, which would require pre‑derivatization with an aldehyde‑containing linker, adding synthetic steps and potentially altering binding poses [2].

Quote Request

Request a Quote for 2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.